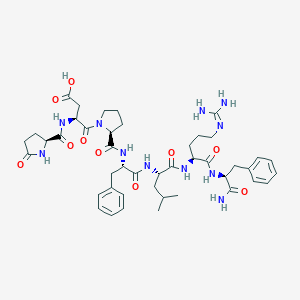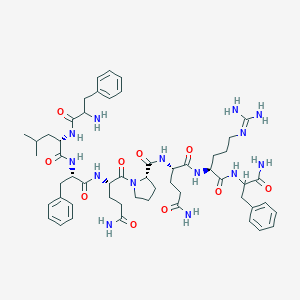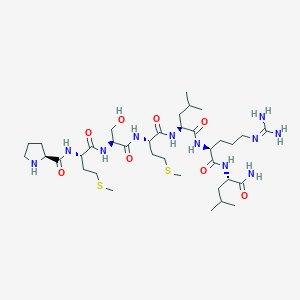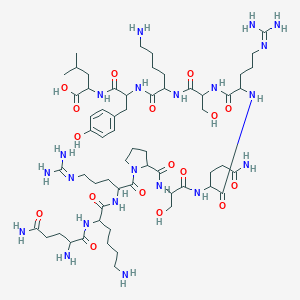
N-Nonyldeoxynojirimycin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Nonyldeoxynojirimycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Alpha-Glucosidase- und Alpha-1,6-Glucosidase-Enzymen hemmt . Diese Enzyme sind an der Hydrolyse von Kohlenhydraten beteiligt, und ihre Hemmung führt zu einer Verringerung der Glukoseabsorption im Dünndarm . Die Verbindung bindet an die aktive Stelle der Enzyme, verhindert den Abbau von Kohlenhydraten und reduziert so den postprandialen Blutzuckerspiegel .
Wirkmechanismus
Target of Action
NN-DNJ primarily targets Maltase-Glucoamylase (MGAM) . MGAM is an enzyme that plays a crucial role in the final steps of digestion of starch and glycogen . It also inhibits acid α-glucosidase and α-1,6-glucosidase .
Mode of Action
NN-DNJ acts as a glucosidase inhibitor , specifically inhibiting acid α-glucosidase and α-1,6-glucosidase . It binds to these enzymes and prevents them from breaking down complex sugars into simpler sugars . This inhibition can lead to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice .
Biochemical Pathways
The inhibition of glucosidase enzymes by NN-DNJ affects the carbohydrate metabolism pathway . By preventing the breakdown of complex sugars, it disrupts the normal digestion and absorption of carbohydrates, leading to an accumulation of undigested sugars. This can have downstream effects on energy production and storage processes in the body .
Pharmacokinetics
It is known that the absorption rate of dnj decreases when dnj and cmcna are concomitantly ingested in rats, leading to an improved antihyperglycemic effect .
Result of Action
The inhibition of glucosidase enzymes by NN-DNJ leads to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice . This can potentially lead to changes in energy utilization and storage in the body. Additionally, NN-DNJ has been shown to have antiviral properties, inhibiting the replication of certain viruses .
Action Environment
The action of NN-DNJ can be influenced by various environmental factors. For example, the presence of other compounds, such as CMCNa, can affect the absorption and thus the effectiveness of NN-DNJ . Furthermore, the pH of the environment can influence the stability and efficacy of NN-DNJ .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Nonyldeoxynojirimycin beinhaltet typischerweise die Modifikation von Deoxynojirimycin. Ein übliches Verfahren umfasst die Reaktion von Deoxynojirimycin mit Nonylbromid unter basischen Bedingungen, um die Nonylgruppe einzuführen . Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann durch mikrobielle Fermentation erreicht werden. Dieses Verfahren beinhaltet die Verwendung von gentechnisch veränderten Mikroorganismen, die die Verbindung als Sekundärmetaboliten produzieren können . Der Fermentationsprozess wird optimiert, um die Ausbeute der Verbindung zu erhöhen, wodurch sie für die großtechnische Produktion geeignet wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Nonyldeoxynojirimycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in der Verbindung können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Deoxynojirimycin-Derivate mit verschiedenen Alkylgruppen zu bilden.
Substitution: Die Nonylgruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Alkylhalogeniden und einer starken Base wie Natriumhydrid (NaH).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Deoxynojirimycin: Die Stammverbindung von N-Nonyldeoxynojirimycin, bekannt für ihre Alpha-Glucosidase-inhibitorische Aktivität.
Voglibose: Ein kommerzieller Alpha-Glucosidase-Inhibitor, der zur Behandlung von Diabetes eingesetzt wird.
Acarbose: Ein weiterer Alpha-Glucosidase-Inhibitor mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
This compound ist aufgrund seiner Nonylgruppe einzigartig, die im Vergleich zu Deoxynojirimycin seine Lipophilie und Bioverfügbarkeit erhöht . Diese Modifikation ermöglicht eine bessere Bindung an die aktive Stelle des Enzyms und eine verbesserte inhibitorische Aktivität .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333407 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81117-35-3 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NN-DNJ exert its antiviral effects?
A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]
Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?
A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:
- Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]
- Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]
- Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]
Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?
A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []
Q4: What is the molecular formula and weight of NN-DNJ?
A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.
Q5: Is there any available spectroscopic data for NN-DNJ?
A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.
Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?
A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []
Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?
A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:
- N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []
- N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []
Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?
A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:
- Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]
- Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]
- Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []
Q9: What are the key findings from in vivo studies on NN-DNJ?
A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:
- Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []
- Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []
- Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















